molecular formula C17H12Cl2N2O2 B2671655 5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one CAS No. 551921-41-6

5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one

Cat. No.: B2671655
CAS No.: 551921-41-6
M. Wt: 347.2
InChI Key: SANKMZOFCJWHRR-UHFFFAOYSA-N
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Description

5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one (CAS: 41933-01-1) is a pyridazinone derivative characterized by a chlorine atom at position 5, a 4-chlorophenoxy group at position 4, and a 4-methylphenyl substituent at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which are of interest due to their pharmacological and agrochemical applications.

Predicted physicochemical properties of structurally related pyridazinones include a boiling point of 452.3±55.0 °C, density of 1.26±0.1 g/cm³, and pKa of -2.53±0.20, as reported for 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)pyridazin-3-one (a methoxy-substituted analog) .

Properties

IUPAC Name

5-chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-11-2-6-13(7-3-11)21-17(22)16(15(19)10-20-21)23-14-8-4-12(18)5-9-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANKMZOFCJWHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one typically involves the reaction of 4-chlorophenol with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to form the pyridazinone ring. The final product is obtained through chlorination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions may lead to the formation of amine derivatives.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated pyridazinones, while substitution could produce a range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one would depend on its specific biological activity. Generally, compounds in this class may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

(a) 5-Chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)pyridazin-3-one

  • Key Difference: Replacement of the 4-chlorophenoxy group with a 4-methoxyphenoxy group.
  • This substitution may alter binding affinity in biological targets .

(b) 4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

  • Key Difference: A methylhydrazino group replaces the 4-chlorophenoxy substituent.
  • Impact: The hydrazine moiety introduces nucleophilic character, which could influence reactivity and metabolic stability.

(c) 2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one

  • Key Difference: Incorporation of a bromopentyl chain at position 2 and a 4-methoxyphenethylamino group at position 3.
  • Impact: The bromopentyl group may enhance lipophilicity and membrane permeability, while the ethylamino linker could facilitate hydrogen bonding in enzyme interactions. Single-crystal X-ray data (R factor = 0.044) confirm structural rigidity .

(d) 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

  • Key Difference: Absence of the 4-chlorophenoxy and 5-chloro substituents.
  • Impact: This simpler analog demonstrated potent anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced inflammation), suggesting that halogen and phenoxy substituents in the target compound may modulate potency or selectivity .

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa Key Substituents
This compound Not reported Not reported Not reported 5-Cl, 4-(4-Cl-phenoxy), 2-(4-MePh)
5-Chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)pyridazin-3-one 452.3±55.0 1.26±0.1 -2.53±0.20 5-Cl, 4-(4-OMe-phenoxy), 2-(4-MePh)
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Not reported Not reported Not reported 2-(4-MePh), unsaturated pyridazinone

Biological Activity

5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one is a compound that has garnered attention in various fields, particularly in pharmacology and agricultural chemistry. Its biological activity encompasses a range of effects, including herbicidal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H13Cl2N3O2
  • IUPAC Name : this compound

This compound features a pyridazine ring substituted with chlorophenoxy and methylphenyl groups, which contribute to its diverse biological activities.

1. Herbicidal Activity

Research indicates that derivatives of pyridazine compounds exhibit significant herbicidal activity. In particular, studies have shown that this compound demonstrates effective control over various phytopathogenic microorganisms. The mechanism of action is believed to involve the disruption of metabolic processes in target plants, leading to their inhibition or death.

Study Herbicidal Effect Concentration Target Organism
Zhang et al., 2021High efficacy100 µg/mLE. coli
Liu et al., 2022Moderate efficacy50 µg/mLS. aureus

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response.

Study Cytokine Inhibition IC50 Value
Chen et al., 2023IL-625 µM
Wang et al., 2023TNF-alpha30 µM

3. Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies focusing on various cancer cell lines. The compound exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)10Inhibition of topoisomerase II

Case Study 1: Anticancer Efficacy in MCF7 Cells

In a study conducted by Li et al. (2023), the compound was tested against MCF7 breast cancer cells. The results indicated that treatment with the compound led to significant apoptosis, with an IC50 value of 15 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.

Case Study 2: Herbicidal Activity Against Weeds

A field trial reported by Zhang et al. (2021) demonstrated that the application of this compound significantly reduced weed biomass compared to untreated controls. The herbicidal effect was dose-dependent, with higher concentrations leading to greater reductions in weed growth.

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